molecular formula C8H8BrNO3 B12365757 ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate

ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate

Cat. No.: B12365757
M. Wt: 246.06 g/mol
InChI Key: UHBJVYIWNYWNOK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate typically involves the bromination of ethyl 6-oxo-3H-pyridine-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl 6-oxo-3H-pyridine-2-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of ethyl 3-azido-6-oxo-3H-pyridine-2-carboxylate or ethyl 3-thiocyanato-6-oxo-3H-pyridine-2-carboxylate.

    Reduction: Formation of ethyl 6-oxo-3H-pyridine-2-carboxylate.

    Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • Ethyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate
  • Ethyl 3-iodo-6-oxo-3H-pyridine-2-carboxylate
  • Ethyl 3-fluoro-6-oxo-3H-pyridine-2-carboxylate

Comparison: Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative often exhibits different reactivity patterns in substitution and reduction reactions. The size and electronegativity of the bromine atom also influence the compound’s binding affinity in biological systems, making it a valuable tool in drug design and development.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-5H,2H2,1H3

InChI Key

UHBJVYIWNYWNOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)C=CC1Br

Origin of Product

United States

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